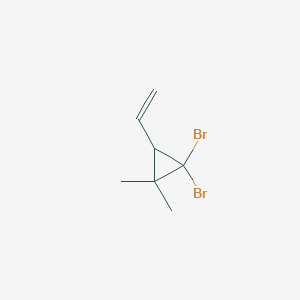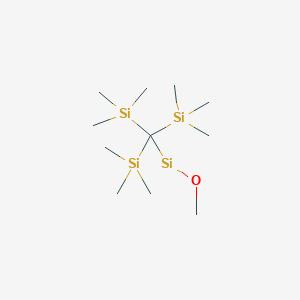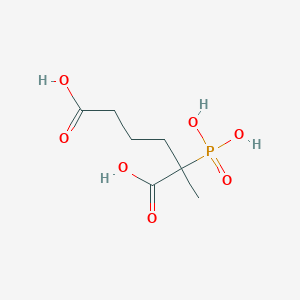
Beryllium--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–titanium (1/1) is a compound consisting of equal parts beryllium and titanium. This compound is known for its unique properties, including high strength, low density, and excellent thermal stability. The molecular formula for this compound is BeTi, and it has a molecular weight of approximately 56.88 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of beryllium–titanium (1/1) typically involves high-temperature processes. One common method is vacuum arc melting, where beryllium and titanium are melted together under vacuum conditions to ensure purity and uniformity . Another method involves the reduction of titanium tetrachloride (TiCl₄) with beryllium at high temperatures .
Industrial Production Methods: Industrial production of beryllium–titanium (1/1) often involves the use of vacuum induction melting. This process allows for the precise control of temperature and composition, resulting in a high-purity product. The molten alloy is then cast into ingots or other desired shapes for further processing .
化学反応の分析
Types of Reactions: Beryllium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to oxygen, it forms a protective oxide layer that enhances its corrosion resistance .
Common Reagents and Conditions: Common reagents used in reactions with beryllium–titanium (1/1) include acids such as hydrochloric acid and sulfuric acid. These reactions typically occur under controlled conditions to prevent excessive corrosion or degradation of the compound .
Major Products Formed: The major products formed from reactions involving beryllium–titanium (1/1) include beryllium oxide (BeO) and titanium dioxide (TiO₂). These oxides contribute to the compound’s high thermal stability and resistance to corrosion .
科学的研究の応用
Beryllium–titanium (1/1) has a wide range of applications in scientific research and industry. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology and medicine, it is utilized in the development of medical implants and devices, thanks to its biocompatibility and strength . The compound is also employed in the aerospace industry for the production of lightweight, high-strength components .
作用機序
The mechanism by which beryllium–titanium (1/1) exerts its effects involves the formation of a stable oxide layer on its surface. This layer protects the underlying material from corrosion and degradation. The compound’s molecular structure allows it to interact with various cellular components, making it useful in medical applications .
類似化合物との比較
Similar Compounds: Similar compounds to beryllium–titanium (1/1) include other beryllium and titanium alloys, such as beryllium-aluminum and titanium-aluminum alloys . These compounds share some properties, such as high strength and low density, but differ in their specific applications and performance characteristics.
Uniqueness: What sets beryllium–titanium (1/1) apart from other similar compounds is its exceptional thermal stability and resistance to corrosion. These properties make it particularly valuable in high-temperature and corrosive environments, such as aerospace and chemical processing industries .
特性
CAS番号 |
66273-53-8 |
|---|---|
分子式 |
BeTi |
分子量 |
56.879 g/mol |
IUPAC名 |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChIキー |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
正規SMILES |
[Be].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
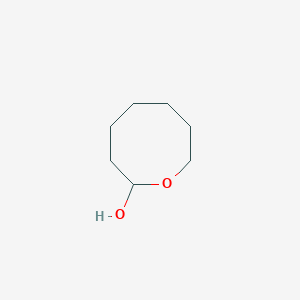
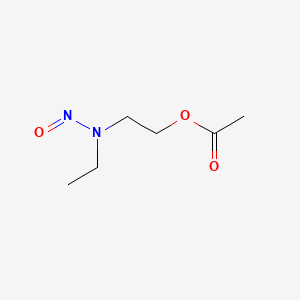
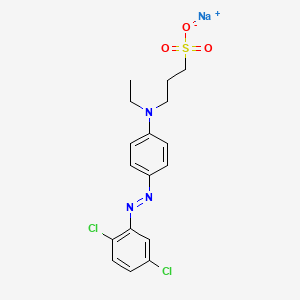
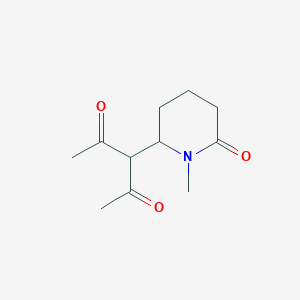
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
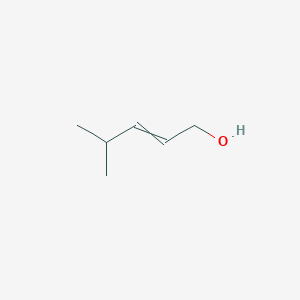
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

